10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is notable for its unique structure, which includes multiple aromatic rings and a diethylamino group, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl and diethylamino groups. Common reagents used in these reactions include benzoyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA-A receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which includes a benzoyl group and a diethylamino group. These functional groups contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C36H35N3O2 |
---|---|
Molecular Weight |
541.7g/mol |
IUPAC Name |
5-benzoyl-9-[4-(diethylamino)phenyl]-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H35N3O2/c1-3-38(4-2)29-21-19-25(20-22-29)28-23-31-34(33(40)24-28)35(26-13-7-5-8-14-26)39(32-18-12-11-17-30(32)37-31)36(41)27-15-9-6-10-16-27/h5-22,28,35,37H,3-4,23-24H2,1-2H3 |
InChI Key |
LHRCAWNUXKIYHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
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